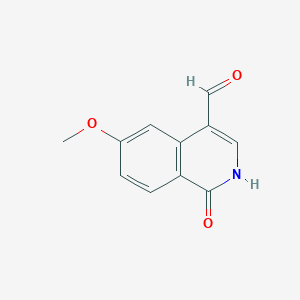

1-Hydroxy-6-methoxyisoquinoline-4-carbaldehyde

Description

1-Hydroxy-6-methoxyisoquinoline-4-carbaldehyde (C₁₁H₉NO₃, MW 203.19 g/mol) is an isoquinoline derivative featuring a hydroxy group at position 1, a methoxy group at position 6, and a carbaldehyde substituent at position 4 .

Properties

IUPAC Name |

6-methoxy-1-oxo-2H-isoquinoline-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-8-2-3-9-10(4-8)7(6-13)5-12-11(9)14/h2-6H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQJGLVODARYEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NC=C2C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-6-methoxyisoquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals, can be adapted to synthesize isoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound may involve the use of metal catalysts to enhance reaction efficiency and yield. The use of environmentally friendly solvents and conditions is also a focus to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-6-methoxyisoquinoline-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

Oxidation: 1-Hydroxy-6-methoxyisoquinoline-4-carboxylic acid

Reduction: 1-Hydroxy-6-methoxyisoquinoline-4-methanol

Substitution: Depending on the nucleophile used, various substituted isoquinoline derivatives can be formed.

Scientific Research Applications

Scientific Research Applications

1-Hydroxy-6-methoxyisoquinoline-4-carbaldehyde has been investigated for various applications across different fields:

Medicinal Chemistry

The compound exhibits promising pharmacological activities, making it a candidate for drug development. Its derivatives have shown potential as:

- Antimicrobial Agents: Research indicates significant antimicrobial activity against various bacterial strains, with derivatives forming complexes that interact with DNA and proteins, disrupting cellular processes.

- Anticancer Properties: Studies have demonstrated that this compound induces oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. It has shown efficacy against multidrug-resistant cancer cell lines by inhibiting P-glycoprotein (P-gp), enhancing the effectiveness of other chemotherapeutic agents.

The biological activity of this compound is attributed to its ability to:

- Induce oxidative stress by generating reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.

- Interact with cellular components such as DNA and proteins, influencing metabolic pathways.

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the efficacy of this compound in various contexts:

Anticancer Efficacy

In vitro studies have shown that this compound exhibits cytotoxic effects on multiple cancer cell lines. A notable study indicated that it effectively inhibited P-gp in resistant cancer cells, suggesting a dual-action mechanism where it enhances the potency of existing chemotherapeutics while also exerting direct cytotoxic effects.

Antimicrobial Activity

A comparative analysis of derivatives revealed varying degrees of antibacterial activity. The presence of the methoxy group was crucial for enhancing antimicrobial potency, with certain derivatives demonstrating superior effectiveness against specific bacterial strains.

Mechanism of Action

The mechanism of action of 1-Hydroxy-6-methoxyisoquinoline-4-carbaldehyde involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors involved in cellular signaling pathways.

Pathways Involved: The compound may modulate pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Isoquinoline Derivatives with Methoxy and Alkyl Substituents

Several substituted isoquinolines share structural motifs with the target compound, differing primarily in functional groups and substitution patterns:

Key Observations :

Quinoline vs. Isoquinoline Carbaldehydes

6-Methoxyquinoline-4-carbaldehyde (C₁₁H₉NO₂, MW 203.19 g/mol) shares the carbaldehyde and methoxy groups with the target compound but differs in the heterocyclic core (quinoline vs. isoquinoline):

- Structural Impact: The quinoline nitrogen at position 1 alters electron distribution compared to the isoquinoline’s position 2, affecting acidity and binding interactions .

- Synthesis: Raw materials for quinoline derivatives include 4-bromo-6-methoxyquinoline and citric acid monohydrate, differing from isoquinoline pathways .

Indole-Based Carbaldehydes

1H-Indole-4-carbaldehyde (C₉H₇NO, MW 145.16 g/mol) is a smaller heterocycle with a carbaldehyde group but lacks the hydroxy and methoxy substituents of the target compound :

- Bioavailability : Indole derivatives often exhibit better GI absorption and BBB penetration due to reduced polarity (e.g., log Po/w = 1.98 vs. ~2.5 for the target compound) .

- Synthetic Routes: Indole carbaldehydes are synthesized via reductive amination or imidazolium-based catalysis, offering higher yields compared to isoquinoline cyclization methods .

Research Implications and Challenges

- Activity Prediction : The hydroxy group in the target compound may confer antioxidant or metal-chelating properties, unlike methyl- or phenyl-substituted analogs .

- Scalability: Hydrogenation steps in isoquinoline synthesis (e.g., step e in Scheme I) are prone to isomerization, complicating large-scale production .

Biological Activity

1-Hydroxy-6-methoxyisoquinoline-4-carbaldehyde (HMICA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of HMICA's biological activity, including its antimicrobial, anticancer, and antimalarial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

HMICA belongs to the isoquinoline family, characterized by a methoxy group and an aldehyde functional group. Its structure can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that HMICA exhibits significant antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity of HMICA

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The table illustrates that HMICA shows promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Anticancer Activity

In vitro studies have shown that HMICA possesses anticancer properties, particularly against various cancer cell lines.

Table 2: Anticancer Activity of HMICA

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 20.1 | Induction of ROS | |

| Huh7 | 14.0 | Tubulin polymerization interference | |

| A549 | 22.0 | Apoptosis induction |

These findings suggest that HMICA may induce cytotoxic effects through mechanisms involving reactive oxygen species (ROS) generation and disruption of tubulin dynamics.

Antimalarial Activity

HMICA has also been investigated for its antimalarial properties. Studies indicate that it may inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Table 3: Antimalarial Activity of HMICA

The data indicates that HMICA is effective against both blood and liver stages of the malaria parasite, suggesting its potential as a dual-action antimalarial agent.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that HMICA effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential application in treating biofilm-associated infections.

- Cancer Treatment : In a preclinical model, HMICA was shown to reduce tumor size in xenograft models of breast cancer, supporting its development as a therapeutic agent for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.